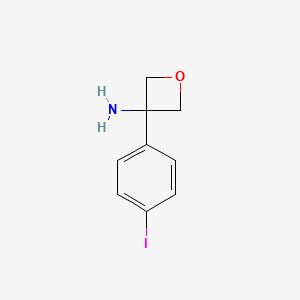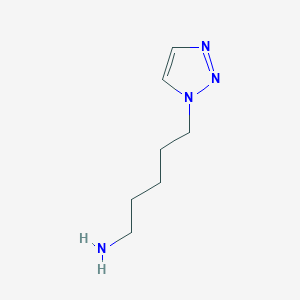
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring attached to a pentylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst, a process known as the “click reaction.” This method is favored for its high yield and specificity. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides or isocyanates
Major Products
Oxidation: Nitro- or nitroso-pentan-1-amine derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Amides, ureas, and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)pentan-1-amine
- 3-(1H-1,2,3-Triazol-1-yl)propan-1-amine
- 5-(1H-1,2,4-Triazol-3-yl)pentan-1-amine
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. The position of the triazole ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C7H14N4 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5-(triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C7H14N4/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6,8H2 |
InChI-Schlüssel |
OFYDBAVNSTYJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




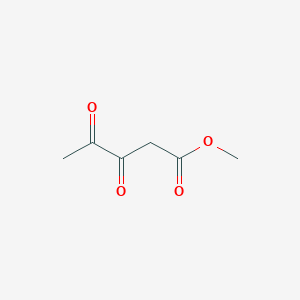
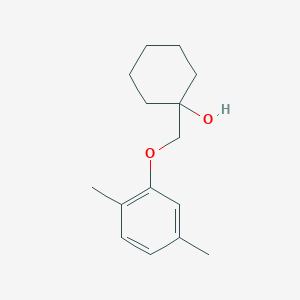
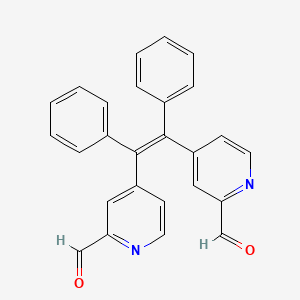
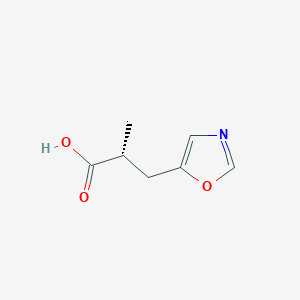
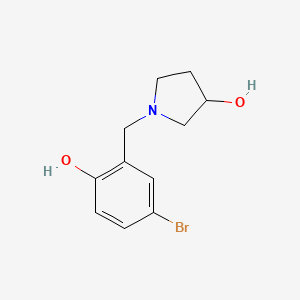
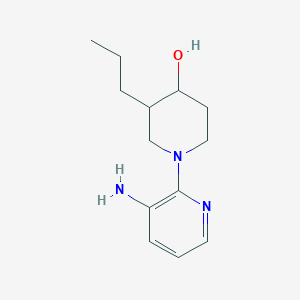

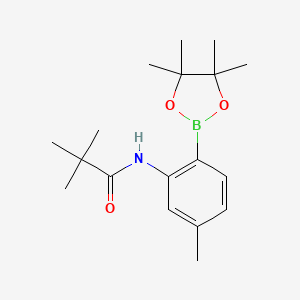
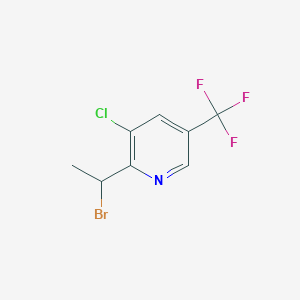
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
